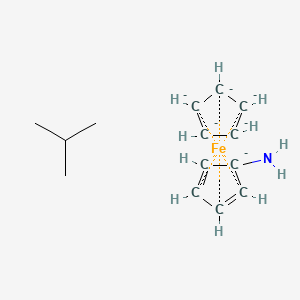
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, an allyloxy group, a chlorine atom, and a dimethylated tetrahydro ring
Vorbereitungsmethoden
The synthesis of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves several steps:
Reduction of 1-nitronaphthalene: The initial step involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Allylation: The 1-naphthylamine is then allylated using allyl bromide in the presence of a base to introduce the allyloxy group.
Chlorination: The allylated product is chlorinated using thionyl chloride or another chlorinating agent to introduce the chlorine atom.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar reagent to obtain the desired compound.
Analyse Chemischer Reaktionen
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like chromic acid to form naphthoquinone derivatives.
Reduction: Sodium in boiling amyl alcohol can reduce the compound to yield tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The allyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds:
1-Naphthylamine: A simpler compound without the allyloxy, chloro, and dimethyl groups.
2-Naphthylamine: Another naphthylamine derivative with different substitution patterns.
1,8-Bis(dimethylamino)naphthalene: A compound with two dimethylamino groups on the naphthalene ring.
Eigenschaften
CAS-Nummer |
63978-97-2 |
|---|---|
Molekularformel |
C15H21Cl2NO |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
(8-chloro-5-prop-2-enoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3;/h4,8-9,13H,1,5-7,10H2,2-3H3;1H |
InChI-Schlüssel |
MHBBJQAKOJKYKI-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)

![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)






